An In-depth Technical Guide to 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one, a fluorescent coumarin derivative of significant interest to researchers in chemical biology, materials science, and drug discovery. This document details its chemical structure, physicochemical properties, a robust two-step synthesis protocol, and known applications, with a focus on its utility as a fluorescent probe.
Introduction: The Coumarin Scaffold and its Significance
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds. Their rigid, planar structure and extended π-conjugation system often give rise to intrinsic fluorescence, making them valuable fluorophores. The coumarin scaffold is also considered a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticoagulant, antibacterial, and anticancer properties[1]. The subject of this guide, 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one, combines the desirable fluorescent properties of the 4-methylcoumarin core with a 4-nitrophenoxy substituent, which can modulate its electronic and biological characteristics.
Chemical Structure and Physicochemical Properties
The chemical identity and key physicochemical properties of 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one are summarized below.
Chemical Structure
Caption: Chemical structure of 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 4-methyl-7-(4-nitrophenoxy)-2H-1-benzopyran-2-one | [2] |
| CAS Number | 1644277-00-8 | [2] |
| Molecular Formula | C₁₆H₁₁NO₅ | [2] |
| Molecular Weight | 297.3 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Chloroform: 30 mg/mL, DMF: 30 mg/mL, DMSO: 5 mg/mL, DMF:PBS (pH 7.2) (1:2): 0.33 mg/mL | [2] |
| SMILES | CC(C(C=C1)=C(O2)C=C1OC3=CC=C(=O)C=C3)=CC2=O | [2] |
| InChI | InChI=1S/C16H11NO5/c1-10-8-16(18)22-15-9-13(6-7-14(10)15)21-12-4-2-11(3-5-12)17(19)20/h2-9H,1H3 | [2] |
Synthesis of 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one
The synthesis of 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is most effectively achieved through a two-step process, commencing with the synthesis of the key intermediate, 7-hydroxy-4-methylcoumarin, followed by an etherification reaction.
Caption: Two-step synthesis of 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one.
Step 1: Synthesis of 7-hydroxy-4-methylcoumarin via Pechmann Condensation
The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1.0 equivalent) and ethyl acetoacetate (1.0-1.2 equivalents).
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Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3-4 equivalents) dropwise while stirring. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The mixture will become viscous and may solidify.
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Work-up: Pour the reaction mixture slowly into a beaker of crushed ice with stirring. A precipitate will form.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol to yield 7-hydroxy-4-methylcoumarin as a white to pale yellow solid.
Step 2: Synthesis of 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one via Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide (in this case, the phenoxide of 7-hydroxy-4-methylcoumarin) with an alkyl or aryl halide. In this synthesis, an activated aryl halide, 1-fluoro-4-nitrobenzene, is used.
Protocol:
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Reaction Setup: To a solution of 7-hydroxy-4-methylcoumarin (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (2-3 equivalents).
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Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1-1.5 equivalents) to the reaction mixture.
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A solid precipitate will form.
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Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one as a crystalline solid.
Spectroscopic and Photophysical Properties
Spectroscopic Characterization
| Spectroscopic Data | Description |
| ¹H NMR | Expected signals would include a singlet for the methyl group, distinct aromatic protons for both the coumarin and nitrophenyl rings, and a singlet for the vinyl proton of the pyrone ring. The chemical shifts of the aromatic protons on the nitrophenyl ring will be downfield due to the electron-withdrawing nitro group. |
| ¹³C NMR | Expected signals would include the carbonyl carbon of the lactone, carbons of the aromatic rings, the methyl carbon, and the carbons of the pyrone ring. |
| FT-IR (KBr, cm⁻¹) | Expected characteristic peaks would include C=O stretching (lactone), C-O-C stretching (ether), and N-O stretching (nitro group). |
| UV-Vis (λmax) | 317 nm[2] |
| Fluorescence | Excitation: 323 nm, Emission: 445 nm[3][4] |
For reference, the ¹H NMR data for the precursor, 7-hydroxy-4-methylcoumarin , in DMSO-d₆ is as follows: δ 10.52 (s, 1H, -OH), 7.58 (d, 1H, Ar-H), 6.79 (m, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.12 (s, 1H, vinyl-H), 2.36 (s, 3H, -CH₃).
Photophysical Properties
4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is a fluorescent molecule with excitation and emission maxima in the near-UV and blue regions of the spectrum, respectively[3][4]. The presence of the 7-phenoxy ether linkage is known to influence the photophysical properties of the coumarin core. Unlike some other coumarin derivatives, it has been noted that the fluorescence intensity of this compound does not increase in the presence of sulfur-containing molecules, suggesting it is not a suitable probe for hydrogen sulfide[3]. This stability makes it a potential candidate as a stable fluorophore for labeling or as a scaffold for the development of other fluorescent probes.
Applications in Research
The primary application of 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one stems from its fluorescent properties.
Fluorescent Probes and Labeling
This compound serves as a valuable scaffold for the development of more complex fluorescent probes. The nitrophenoxy group can be chemically modified, for example, by reduction of the nitro group to an amine, which can then be further functionalized. Its stable fluorescence makes it a candidate for use as a fluorescent label for biomolecules, although specific applications in this area are not yet widely reported.
Control Compound in Sensor Development
Given that it is structurally related to fluorescent probes for specific analytes but does not respond to certain species like hydrogen sulfide, it can serve as a negative control in the development and validation of new coumarin-based sensors[3].
Potential Biological Activity
While the specific biological activities of 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one have not been extensively studied, the broader class of coumarin derivatives is known for a wide range of pharmacological effects[1]. The presence of the nitroaromatic moiety might also confer specific biological activities, as such groups are present in some classes of therapeutic agents. Further research is warranted to explore the potential of this compound in drug discovery.
Conclusion
4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is a readily accessible and photophysically interesting coumarin derivative. Its synthesis is straightforward, and its stable fluorescence makes it a valuable tool for researchers in various fields. While there is a need for more comprehensive public data on its full spectroscopic characterization and specific applications, this guide provides a solid foundation for its synthesis and use in the laboratory. As the development of novel fluorescent probes and the exploration of privileged scaffolds in medicinal chemistry continue, it is likely that the utility of this and related compounds will expand.
References
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Sánchez-Recillas, A., et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o533–o534. [Link]
- Venugopala, K. N., et al. (2013). Coumarin-A promising scaffold for anticancer agents. Bioorganic & Medicinal Chemistry, 21(2), 306-319.
- Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).
Sources
- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
